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  • Product: 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride
  • CAS: 1955547-12-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride: A Novel Fluorinated Spirocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS Number: 1955547-12-2), a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS Number: 1955547-12-2), a fluorinated spirocyclic amine with significant potential in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide synthesizes information from closely related analogs and foundational principles of fluorine chemistry to present a detailed profile. The guide covers the structural attributes, potential synthetic strategies, predicted physicochemical properties, and expected spectroscopic characteristics of the title compound. Furthermore, it delves into the strategic rationale for the incorporation of a tetrafluorinated cyclopropane motif within an azaspiro[2.5]octane framework, and explores its potential applications in modern drug discovery based on the established roles of analogous structures.

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

The design and synthesis of novel molecular scaffolds that provide access to new chemical space are cornerstones of modern drug discovery. Spirocycles, carbocyclic or heterocyclic systems distinguished by a single atom as the common junction of two rings, have garnered considerable attention due to their inherent three-dimensionality. This rigid, non-planar geometry offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets.

The azaspiro[2.5]octane core, in particular, represents a valuable building block, combining the conformational rigidity of the spirocyclic system with the versatile chemical functionality of a secondary amine.[1] This scaffold has been explored for its potential in developing therapeutics targeting a range of biological systems.[2]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[3] The unique physicochemical characteristics of the carbon-fluorine bond, including its high bond strength, polarity, and the small size of the fluorine atom, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] This guide focuses on 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, a molecule that synergistically combines the structural novelty of the azaspiro[2.5]octane scaffold with the advantageous properties imparted by tetrafluorination of the cyclopropane ring.

Molecular Profile and Physicochemical Properties

CAS Number: 1955547-12-2[5]

Molecular Formula: C₇H₁₀ClF₄N

Molecular Weight: 219.61 g/mol

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following physicochemical properties are predicted based on computational models and data from analogous structures.

PropertyPredicted Value/RangeRationale and Key Considerations
Melting Point (°C) >200 (with decomposition)Hydrochloride salts of amines are typically crystalline solids with high melting points. The rigidity of the spirocyclic system and the strong ionic interactions contribute to a stable crystal lattice.
Solubility Water, Methanol, DMSOThe hydrochloride salt form significantly increases aqueous solubility compared to the free base. The molecule is also expected to be soluble in polar organic solvents.
pKa (of the conjugate acid) 7.5 - 8.5The electron-withdrawing effect of the four fluorine atoms is expected to decrease the basicity of the nitrogen atom compared to the non-fluorinated parent compound, thus lowering the pKa of its conjugate acid.
LogP 1.5 - 2.5The tetrafluorinated cyclopropane ring increases lipophilicity compared to a simple cyclopropane. However, the presence of the polar amine hydrochloride will moderate the overall LogP.

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a key intermediate, a protected 6-azaspiro[2.5]octan-1-one. The tetrafluorocyclopropane ring could then be introduced via a fluorinating agent.

G A 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride B 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane (Free Base) A->B Neutralization C Protected 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane B->C Protection (e.g., Boc, Cbz) D Protected 6-azaspiro[2.5]octan-1-one C->D Fluorination E Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) F Protected Piperidine Derivative D->F Cyclopropanation G Cyclopropanation Reagent

Caption: Conceptual Retrosynthetic Analysis

Proposed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous structures and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Protected 6-Azaspiro[2.5]octan-1-one

  • To a solution of a suitable N-protected 4-piperidone derivative in an appropriate solvent (e.g., DMSO), add a cyclopropanating agent such as trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting spirocyclic epoxide by column chromatography.

  • Oxidize the corresponding alcohol to the ketone using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield the protected 6-azaspiro[2.5]octan-1-one.

Step 2: Fluorination of the Spirocyclic Ketone

  • In a fume hood, dissolve the protected 6-azaspiro[2.5]octan-1-one in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the fluorinated product and purify by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified, protected 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and known spectral data of similar fluorinated organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The signals for the piperidine ring protons will be influenced by the rigid spirocyclic system and the presence of the neighboring fluorinated cyclopropane.

  • δ 3.0-3.5 ppm (multiplet, 4H): Protons on the carbons adjacent to the nitrogen atom (C5 and C7).

  • δ 1.8-2.2 ppm (multiplet, 4H): Protons on the carbons beta to the nitrogen atom (C4 and C8).

  • δ 9.0-10.0 ppm (broad singlet, 2H): Protons of the ammonium group (N-H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant influence of the fluorine atoms on the chemical shifts of the cyclopropane carbons, as well as C-F coupling.

  • δ 110-120 ppm (triplet, J ≈ 280-300 Hz): The two carbons of the cyclopropane ring bearing two fluorine atoms each (C1 and C2). The large coupling constant is characteristic of a one-bond C-F interaction.

  • δ 40-50 ppm (singlet): The spiro carbon (C3).

  • δ 45-55 ppm (singlet): Carbons adjacent to the nitrogen (C5 and C7).

  • δ 25-35 ppm (singlet): Carbons beta to the nitrogen (C4 and C8).

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode would be the preferred method for mass spectral analysis.

  • Expected [M+H]⁺: m/z 184.07 (for the free base). The isotopic pattern would be characteristic for a molecule containing one nitrogen atom.

Applications in Drug Discovery

The unique structural features of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride make it a compelling building block for the synthesis of novel drug candidates.

Rationale for Use in Medicinal Chemistry

G A 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride B Spirocyclic Core: - 3D-rich structure - Conformational rigidity - Novel chemical space A->B C Tetrafluorocyclopropane: - Increased metabolic stability - Modulation of lipophilicity - Altered pKa of amine A->C D Amine Hydrochloride: - Improved aqueous solubility - Site for further functionalization A->D E Potential as a Novel Drug Scaffold B->E C->E D->E

Caption: Key Structural Features and Their Implications in Drug Design

The tetrafluorinated cyclopropane ring can act as a bioisosteric replacement for other chemical groups, offering a way to fine-tune the properties of a lead compound. The increased metabolic stability is a particularly attractive feature, as it can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced oral bioavailability.

Potential Therapeutic Areas

While no specific biological activity has been reported for this compound, the 6-azaspiro[2.5]octane scaffold has been investigated in the context of:

  • Central Nervous System (CNS) Disorders: The rigid nature of the scaffold is well-suited for targeting receptors and enzymes in the CNS. Chiral derivatives of the 6-azaspiro[2.5]octane core have shown promise as antagonists for muscarinic acetylcholine receptors, which are targets for neurological disorders.[2]

  • Oncology: The introduction of fluorinated motifs is a common strategy in the development of anti-cancer agents.[4]

  • Infectious Diseases: Spirocyclic systems have been explored for their potential as novel antibacterial and antiviral agents.

Conclusion

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride represents a fascinating and potentially valuable building block for medicinal chemists. Although specific experimental data remains scarce, this in-depth technical guide, based on analogous structures and established chemical principles, provides a solid foundation for researchers interested in exploring its potential. The combination of a rigid, three-dimensional spirocyclic core with the modulating effects of tetrafluorination presents a compelling opportunity to design and synthesize novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is highly warranted.

References

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Hertkorn, N., et al. (2013).
  • James, K. J., Moroney, C., Roden, C., Satake, M., Yasumoto, T., Lehane, M., & Furey, A. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(3), 277–283.
  • Mohler, D. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593187, 6-Azaspiro(2.5)octane hydrochloride. Retrieved March 22, 2024, from [Link].

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128479.
  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved March 22, 2024, from [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next-generation, privileged spirocyclic scaffolds in drug discovery. Future medicinal chemistry, 8(12), 1435–1449.

Sources

Exploratory

physicochemical properties of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride Introduction: Bridging Molecular Structure and Biological Function In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, dictating its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety.[1][2][3] This guide provides a comprehensive framework for the physicochemical characterization of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, a novel spirocyclic amine. While specific experimental data for this compound is not yet widely published, this document, written from the perspective of a Senior Application Scientist, outlines the critical experimental workflows and the scientific rationale behind them. We will delve into the core parameters that define a molecule's "drug-likeness": solubility, lipophilicity, and ionization state (pKa).[4][5]

The structure of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride presents a unique combination of a rigid, saturated spirocyclic amine core and a heavily fluorinated ethyl group on the cyclopropane ring. The basic nitrogen atom of the azaspiro[2.5]octane moiety is expected to be a primary determinant of its aqueous solubility and pKa. Conversely, the tetrafluoro-substitution introduces a region of high lipophilicity, which will significantly influence its membrane permeability and potential for off-target interactions. Understanding the interplay of these structural features through precise physicochemical measurement is paramount for any drug development program involving this scaffold.

Core Physicochemical Properties: A Summary

The following table summarizes the known and predicted . The experimental values are presented as "To Be Determined (TBD)" to highlight the necessity of the rigorous experimental evaluation detailed in this guide.

PropertyValueSignificance in Drug Development
Molecular Formula C₇H₁₀ClF₄NDefines the elemental composition and is the basis for all other molecular property calculations.
Molecular Weight 219.61 g/mol [6]Influences diffusion rates and is a key parameter in Lipinski's "Rule of Five".
Chemical Structure The unique spirocyclic and fluorinated structure dictates its three-dimensional shape, receptor binding potential, and metabolic stability.
Aqueous Solubility TBDCrucial for formulation, dissolution, and absorption. Poor solubility is a major hurdle in drug development.
Lipophilicity (LogD at pH 7.4) TBDA measure of a drug's ability to cross biological membranes. A delicate balance is required for optimal ADME properties.[1][7]
Acid Dissociation Constant (pKa) TBDDetermines the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding.[8]

Section 1: Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The hydrochloride salt form of this amine is intended to enhance its aqueous solubility compared to the free base. However, the influence of pH and the common ion effect must be thoroughly characterized.[9][10] We will employ the gold-standard shake-flask method for its reliability and accuracy.[11]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol details the determination of aqueous solubility in various buffered solutions to mimic physiological conditions.

  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[11] All buffers should be prepared with high-purity water and filtered.

  • Sample Preparation: Add an excess amount of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride to a known volume of each buffer in separate, sealed glass vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C to mimic body temperature) for a defined period (24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a precise volume of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

Logical Flow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solid combine Add Solid to Buffers prep_solid->combine prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffer->combine agitate Agitate at 37°C (24-48 hours) combine->agitate centrifuge Centrifuge Samples agitate->centrifuge filter Filter Supernatant centrifuge->filter hplc Quantify via HPLC filter->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for equilibrium solubility determination.

Section 2: Lipophilicity Profiling (LogD/LogP)

Rationale: Lipophilicity is a double-edged sword in drug discovery. While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][5] For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant predictor of in vivo behavior than the partition coefficient (LogP), which only considers the neutral species.[7]

Experimental Protocol: LogD Determination via Shake-Flask Method
  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate.[12]

  • Compound Distribution: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.[12]

  • Calculation: Calculate LogD using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Logical Flow: LogD Measurement

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_buffer Prepare pH 7.4 Buffer saturate Saturate Each Phase with the Other prep_buffer->saturate prep_octanol Prepare n-Octanol prep_octanol->saturate dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Mix Aqueous & Octanol Phases dissolve->mix equilibrate Shake to Equilibrate mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination at pH 7.4.

Section 3: Ionization Constant (pKa) Determination

Rationale: The pKa of the protonated amine is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. This value is fundamental as it dictates the charge state of the molecule across the physiological pH range of the body, profoundly impacting solubility, absorption, and interaction with biological targets.[8] Given the azaspiro[2.5]octane core, we anticipate a pKa typical of secondary cyclic amines. Potentiometric titration is a highly accurate and direct method for pKa determination.[13]

Experimental Protocol: pKa Determination via Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a sample of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride in high-purity water or a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Use a calibrated pH meter with a high-precision electrode and an automated titrator for accurate delivery of the titrant.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the first derivative of the titration curve (identifying the equivalence point) or by finding the pH at the half-equivalence point.

  • Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.

Relationship: pKa and Ionization State

G cluster_ph Physiological pH Environment cluster_species Dominant Molecular Species low_ph Low pH (e.g., Stomach) pH < pKa ionized Ionized (Cationic) [R₂NH₂]⁺ Higher Solubility low_ph->ionized pka pKa Value low_ph->pka determines balance high_ph High pH (e.g., Intestine) pH > pKa neutral Neutral (Free Base) R₂NH Higher Permeability high_ph->neutral pka->high_ph determines balance

Caption: Influence of pKa on molecular ionization state.

Conclusion: A Roadmap for De-risking Drug Development

This guide has outlined the essential experimental framework for characterizing the core . The meticulous determination of solubility, lipophilicity, and pKa provides the foundational data necessary for building predictive models of in vivo behavior. These parameters are not mere data points; they are critical indicators that guide formulation development, aid in the interpretation of biological assay results, and ultimately de-risk the progression of a compound through the costly phases of drug development.[2] By adhering to these robust, self-validating protocols, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the path from discovery to potential therapeutic application.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Raj Journals.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI.
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • Simple Method for the Estimation of pKa of Amines.
  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. (2014, October 20).
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017, January 10).
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • LogD/LogP. Enamine.
  • 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride. ChemicalBook.

Sources

Foundational

safety data sheet SDS 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

An In-Depth Technical and Safety Guide on 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride Senior Application Scientist Note: Direct and comprehensive safety data for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical and Safety Guide on 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Senior Application Scientist Note: Direct and comprehensive safety data for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is not publicly available. This guide has been constructed by synthesizing data from the non-fluorinated parent compound, 6-azaspiro[2.5]octane hydrochloride, and other related fluorinated spirocyclic structures. This approach provides a robust, precautionary framework for handling this novel research chemical. Researchers must treat this compound with the caution required for new chemical entities, where all potential hazards may not yet be fully characterized.

Chemical Identity and Structural Analogs

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is a fluorinated spirocyclic amine. The core structure, a 6-azaspiro[2.5]octane, is a valuable three-dimensional scaffold in medicinal chemistry, particularly for central nervous system (CNS) research. The incorporation of a tetrafluorocyclopropane ring is intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Given the absence of specific data, we will draw logical safety and handling parallels from the following closely related compounds:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Target Compound 1955547-11-1 (Parent)C₇H₁₀ClF₄N219.61 g/mol Tetrafluorinated cyclopropane ring
6-Azaspiro[2.5]octane hydrochloride1037834-62-0C₇H₁₄ClN147.65 g/mol Non-fluorinated parent scaffold[1][2]
1,1-Difluoro-5-azaspiro[2.5]octane hydrochlorideNot AvailableC₇H₁₂ClF₂N183.63 g/mol Difluorinated; different nitrogen position[3]
1,1,2,2-tetrafluoro-6-azaspiro[3.4]octane hydrochloride2126159-80-4C₈H₁₂ClF₄N233.63 g/mol Tetrafluorinated, but with a [3.4] spiro core[4]

Synthesized Hazard Identification

The hazard profile is extrapolated from the parent compound and fluorinated analogs. The presence of the amine hydrochloride suggests irritant properties, while the fluorinated moiety necessitates careful handling due to the potential for altered reactivity and metabolic byproducts.

GHS Classification (Inferred)

The following GHS hazard classifications are inferred from 6-Azaspiro[2.5]octane hydrochloride and related structures.[1][5]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[1][5]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][4]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.[1]

Visual Hazard Summary

The following diagram summarizes the anticipated GHS pictograms and the primary signal word for this chemical class.

GHS_Summary cluster_pictograms Anticipated GHS Pictograms cluster_info Hazard Information p1 info Signal Word Warning Primary Hazards Harmful if Swallowed/Inhaled/Skin Contact Causes Skin & Serious Eye Irritation May Cause Respiratory Irritation

Caption: Anticipated GHS Pictogram and Hazard Summary.

Emergency and First-Aid Protocols

Immediate and appropriate first-aid is critical. The following protocols are based on standard laboratory practice for irritant and potentially toxic research chemicals.[6][7]

Emergency Response Workflow

First_Aid_Workflow cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Keep at rest in a position comfortable for breathing. inhalation->action_inhale action_skin Take off contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest seek_medical Call a POISON CENTER or doctor. Bring SDS/Technical Guide. action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First-Aid Workflow for Chemical Exposure.

Step-by-Step First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, seek immediate medical advice.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs or persists, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. If the victim wears contact lenses, remove them if it is easy to do so, and continue rinsing. If eye irritation persists, seek medical attention without delay.[5]

  • Ingestion: If swallowed, rinse the mouth thoroughly with water. Call a poison control center or doctor if you feel unwell. Do not induce vomiting.[6]

Handling, Storage, and Exposure Control

Proper engineering controls and personal protective equipment (PPE) are paramount to ensure researcher safety.

Exposure Control and Personal Protection
  • Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation risk. Ensure a safety shower and eyewash station are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory regulations.

    • Skin and Body Protection: Wear a lab coat, long trousers, and closed-toe shoes. For tasks with a higher risk of splashing, consider additional protective clothing.[9]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Safe Handling and Storage Protocol
  • Pre-Use: Read this entire technical guide before handling. Ensure all necessary PPE is available and in good condition.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent the generation of dust or aerosols. Use only in a well-ventilated area, preferably a chemical fume hood.[5] Do not eat, drink, or smoke in the handling area.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The parent compound is often stored refrigerated.[2] Keep away from incompatible materials such as strong oxidizing agents.

  • Post-Use: Wash hands and face thoroughly after handling. Decontaminate work surfaces.

Physical, Chemical, and Stability Properties

Data for the target compound is limited; properties are inferred from its structure and analogs.

  • Appearance: Likely a solid (the parent compound is a solid).[2]

  • Stability: The compound is expected to be stable under recommended storage conditions. The hydrochloride salt form enhances stability.

  • Reactivity: As an amine hydrochloride, it may react with strong bases to liberate the free amine. It is also potentially reactive with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).

Toxicological and Ecological Information

Toxicological Profile (Inferred)

No specific toxicological studies have been performed on this compound. The toxicological profile is inferred from its GHS classification, which is based on analogs. The primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed, inhaled, or absorbed through the skin.[1][5] The effects of long-term or repeated exposure are unknown. The metabolic fate of the tetrafluorocyclopropyl group is not characterized and should be a consideration in any in-vivo studies.

Ecological Information

No ecotoxicity data is available. It is standard practice to prevent the release of research chemicals into the environment. Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

References

  • This reference is not used in the text.
  • PubChem. 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride | C7H12ClF2N. Available at: [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187. Available at: [Link]

  • Chemical Substance Information. 1,1,2,2-tetrafluoro-6-azaspiro[3.4]octane hydrochloride. Available at: [Link]

  • LIQUI MOLY GmbH. Safety Data Sheet Pro-Line JetClean Benzin-System-Reiniger. (2020). Available at: [Link]

  • This reference is not used in the text.
  • Mandom Corporation. Safety Data Sheet MD-1261. (2021). Available at: [Link]

  • PubChemLite. 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride. Available at: [Link]

  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.
  • This reference is not used in the text.

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Crystal Structure and Stereochemistry of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, a definitive, publicly available crystal structure for 1,1,2,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive, publicly available crystal structure for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride has not been reported. This guide, therefore, presents a hypothesized structure and stereochemical analysis based on the known principles of organic stereochemistry, the crystal structures of analogous compounds, and established experimental methodologies. The purpose of this document is to provide a scientifically grounded framework for researchers working with this and similar fluorinated spirocyclic scaffolds.

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and superior physicochemical properties compared to their linear or fused-ring counterparts. The introduction of fluorine atoms into these scaffolds further modulates their properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The title compound, 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, represents a fascinating convergence of these two structural motifs: a spirocyclic system comprising a piperidine ring and a heavily fluorinated cyclopropane ring. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This guide will delve into the hypothesized crystal structure and stereochemistry of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, providing a detailed rationale for the predicted molecular conformation and crystal packing. Furthermore, it will outline the comprehensive experimental workflows required to empirically determine and validate this structure.

Hypothesized Crystal Structure and Stereochemical Analysis

The molecular structure of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride presents several key stereochemical features that dictate its overall conformation and potential interactions in a crystalline lattice.

Conformation of the 6-Azaspiro[2.5]octane Core

The 6-azaspiro[2.5]octane core consists of a six-membered piperidine ring fused in a spirocyclic fashion to a three-membered cyclopropane ring.

  • Piperidine Ring Conformation: Based on extensive crystallographic data of piperidine and its derivatives, the piperidine ring is expected to adopt a stable chair conformation .[1][2] This conformation minimizes both angle strain and torsional strain. In the hydrochloride salt, the piperidinyl nitrogen will be protonated, forming a piperidinium cation.

  • Cyclopropane Ring: The tetrafluorocyclopropane ring is inherently rigid and planar. The C-F bonds are strong and will influence the electronic properties of the adjacent quaternary spiro-carbon.

  • Spiro-Fusion: The spirocyclic fusion point, C(5), is a quaternary carbon that links the piperidine and cyclopropane rings. The orientation of these two rings relative to each other is a critical aspect of the molecule's stereochemistry.

Stereochemistry and Chirality

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen atom and the spiro carbon. However, the introduction of substituents on the piperidine ring could introduce chirality.

Hypothesized Crystal Packing and Intermolecular Interactions

In the crystalline state, the 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is expected to form a well-defined lattice stabilized by a network of intermolecular interactions.

  • Hydrogen Bonding: The primary and most significant interaction will be the hydrogen bond between the piperidinium cation (N-H+) and the chloride anion (Cl-). This strong ionic hydrogen bond is a common feature in the crystal structures of amine hydrochlorides.[2][3][4] It is plausible that these interactions will form chains or more complex networks, dictating the overall crystal packing.

  • Fluorine Interactions: The highly electronegative fluorine atoms of the tetrafluorocyclopropane ring are likely to participate in weaker non-covalent interactions. These can include C-H···F hydrogen bonds with neighboring piperidine rings and potentially F···F interactions, which, although often considered repulsive, can be attractive in certain orientations and contribute to the overall lattice energy. The influence of fluorine in directing crystal packing is a well-documented phenomenon.[5][6][7]

The combination of these interactions will lead to a densely packed crystal structure. A hypothetical representation of the unit cell would show the piperidinium cations arranged in a regular pattern, with the chloride anions situated in the interstitial spaces, satisfying the hydrogen bonding requirements.

Experimental Protocols for Structure Determination

The definitive determination of the crystal structure and stereochemistry of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride requires a systematic experimental approach, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Purification

A plausible synthetic route to 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is outlined below. This proposed synthesis is based on known transformations for the formation of azaspirocycles.[8][9][10]

Step 1: Synthesis of the Precursor Ketone The synthesis would likely begin with a suitable piperidine-4-one derivative.

Step 2: Formation of the Tetrafluorocyclopropane Ring A key step would be the introduction of the tetrafluorocyclopropane moiety. This could potentially be achieved through a reaction with a suitable fluorinating agent and a source of the C2 fragment, though this is a non-trivial transformation. A more likely route would involve the synthesis of a precursor that already contains the tetrafluorinated cyclopropyl group which is then used to construct the piperidine ring.

Step 3: Formation of the Hydrochloride Salt The final step involves the treatment of the free base with hydrochloric acid to yield the desired hydrochloride salt.

Detailed Protocol for Hydrochloride Salt Formation and Crystallization:

  • Dissolution: Dissolve the purified 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (e.g., 1 M in diethyl ether) dropwise until the pH is acidic.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. If not, the volume of the solvent can be reduced under a stream of nitrogen.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization for Single Crystals: For X-ray diffraction analysis, high-quality single crystals are required. This is achieved through recrystallization.

    • Dissolve the hydrochloride salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, methanol, or isopropanol).

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, further slow cooling to 4°C may be necessary.

    • Alternatively, vapor diffusion can be employed, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the vial will induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline compound.[11]

Experimental Workflow:

SC_XRD_Workflow Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mount on diffractometer structure_solution Structure Solution data_collection->structure_solution Process raw data structure_refinement Structure Refinement structure_solution->structure_refinement Obtain initial model validation Structure Validation & Analysis structure_refinement->validation Refine atomic parameters

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

  • Structure Validation and Analysis: The final structure is validated using various crystallographic metrics and analyzed to understand the molecular conformation, intermolecular interactions, and crystal packing.

Data Presentation

The results from a successful SC-XRD experiment would be summarized in a crystallographic data table. The following is a table of hypothesized crystallographic data for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, based on typical values for small organic molecules.

Parameter Hypothesized Value
Chemical FormulaC₇H₁₀BrF₄N
Formula Weight279.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)995
Z4
Density (calculated) (g/cm³)1.86
Absorption Coefficient (mm⁻¹)0.55
F(000)552
Crystal Size (mm³)0.2 x 0.2 x 0.1
Theta range for data collection (°)2.5 to 27.5
Reflections collected5000
Independent reflections2000
R-int0.04
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14

Conclusion

While a definitive crystal structure of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride remains to be experimentally determined, this guide provides a robust, scientifically-grounded hypothesis for its solid-state conformation and stereochemistry. The predicted chair conformation of the piperidinium ring and the intricate network of hydrogen bonds and fluorine interactions offer a compelling model for understanding the behavior of this and related fluorinated spirocyclic systems. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to elucidate the empirical structure, which will undoubtedly be a valuable contribution to the fields of medicinal chemistry and materials science. The interplay of the spirocyclic core and the tetrafluorocyclopropane moiety makes this a molecule of significant interest, and its structural elucidation will pave the way for the design of novel compounds with tailored properties.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. (n.d.). National Center for Biotechnology Information. [Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. (2024). PubMed. [Link]

  • SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic method of piperidine hydrochloride. (2016).
  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). PubMed. [Link]

  • 6-Benzyl-1-oxa-6-azaspiro(2,5)octane. (n.d.). PubChem. [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2022). MDPI. [Link]

  • Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. (n.d.). PubChemLite. [Link]

  • Piperidine hydrochloride. (n.d.). NIST WebBook. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).

Sources

Foundational

Initial Discovery and Synthesis Pathway of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane: A Technical Guide

Rationale & Discovery Context The incorporation of fluorine into sp3 -rich spirocyclic scaffolds is a premier strategy in modern medicinal chemistry to improve metabolic stability, modulate lipophilicity, and precisely t...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Discovery Context

The incorporation of fluorine into sp3 -rich spirocyclic scaffolds is a premier strategy in modern medicinal chemistry to improve metabolic stability, modulate lipophilicity, and precisely tune the pKa​ of basic amines[1]. The compound 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane (CAS 1955547-11-1)[2] represents a conformationally restricted, highly fluorinated bioisostere for piperidine and morpholine rings. The strongly electron-withdrawing nature of the tetrafluorocyclopropane ring significantly lowers the basicity of the adjacent piperidine nitrogen via inductive effects, which enhances oral bioavailability and membrane permeability in drug candidates.

Retrosynthetic Strategy

The synthesis of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane relies on the sequential assembly of the fluorinated cyclopropane onto a pre-formed piperidine ring. Retrosynthetic disconnection of the spirocycle leads to the key intermediate, tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate (CAS 208245-65-2)[3]. This gem-difluoroalkene is generated via the deoxygenative difluoroolefination of the commercially available starting material, N-Boc-4-piperidone[4].

Retrosynthesis A 1,1,2,2-Tetrafluoro- 6-azaspiro[2.5]octane (Target) B N-Boc-1,1,2,2-tetrafluoro- 6-azaspiro[2.5]octane A->B Boc Deprotection C tert-Butyl 4-(difluoromethylene) piperidine-1-carboxylate B->C Difluorocyclopropanation D N-Boc-4-piperidone (Starting Material) C->D gem-Difluoroolefination

Retrosynthetic pathway for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane from N-Boc-4-piperidone.

Experimental Methodologies (Self-Validating Protocols)

Step 1: gem-Difluoroolefination of N-Boc-4-piperidone

Causality: The direct conversion of unactivated ketones to gem-difluoroalkenes requires a robust ylide or carbanion equivalent. The classical Wittig-type reaction utilizing triphenylphosphine ( PPh3​ ) and dibromodifluoromethane ( CF2​Br2​ ) is highly scalable and cost-effective[4]. Zinc dust acts as a reductant to generate the active difluoromethylene phosphorus ylide ( Ph3​P=CF2​ ) in situ, which readily attacks the electrophilic carbonyl carbon of the piperidone.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add zinc dust (4.0 eq) and triphenylphosphine (4.0 eq) in anhydrous THF (0.5 M).

  • Cool the suspension to 0 °C and add CF2​Br2​ (2.0 eq) dropwise. Stir for 30 minutes to pre-form the ylide.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.

  • Heat the reaction mixture to 65 °C (reflux) for 12 hours.

  • Monitor via TLC (Hexanes/EtOAc 8:2). Upon completion, cool to room temperature, dilute with pentane, and filter through a pad of Celite to remove zinc salts and triphenylphosphine oxide.

  • Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate[3].

Step 2: Difluorocyclopropanation

Causality: The [2+1] cycloaddition of difluorocarbene to a gem-difluoroalkene is electronically mismatched, as both the carbene and the alkene are highly electron-deficient[5]. To force the formation of the tetrafluorocyclopropane, a sustained, high concentration of difluorocarbene ( :CF2​ ) is required. The thermal α -elimination of the Ruppert-Prakash reagent ( TMSCF3​ ) triggered by sodium iodide (NaI) provides a controlled, base-free release of :CF2​ that prevents the degradation of the Boc-protected amine[6].

Protocol:

  • Dissolve tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) in a heavy-walled sealed pressure tube.

  • Add anhydrous sodium iodide (0.2 eq) and TMSCF3​ (3.0 eq)[6].

  • Seal the tube and heat strictly to 80 °C for 24 hours. (Note: The sealed environment prevents the escape of volatile :CF2​ and TMSF byproducts, driving the sluggish cycloaddition forward).

  • Cool the vessel to room temperature, carefully vent in a fume hood, and quench with saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purify the crude residue via column chromatography to afford N-Boc-1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane.

Mechanism TMSCF3 TMSCF3 + NaI (Reagent System) Carbene [:CF2] Difluorocarbene TMSCF3->Carbene Thermal α-elimination (-TMSF, -NaI) TS [2+1] Cycloaddition Transition State Carbene->TS Alkene gem-Difluoroalkene Intermediate Alkene->TS Product Tetrafluorocyclopropane Spirocycle TS->Product Stereospecific Addition

Mechanistic workflow of difluorocarbene generation and subsequent [2+1] cycloaddition.

Step 3: Boc Deprotection

Causality: The tert-butyl carbamate (Boc) group is cleanly cleaved under anhydrous acidic conditions, avoiding hydrolytic side reactions that could theoretically ring-open the highly strained spiro-tetrafluorocyclopropane.

Protocol:

  • Dissolve N-Boc-1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride as a white, highly crystalline solid[2].

Quantitative Data & Analytical Validation

To ensure the self-validating nature of this workflow, 19F NMR tracking is critical. The distinct electronic environments of the fluorine atoms allow for unambiguous confirmation of the cyclopropanation event.

StepReaction PhaseReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker ( 19F NMR, CDCl3​ )
1 gem-Difluoroolefination CF2​Br2​ , PPh3​ , Zn, THF65 °C, 12h75–82% δ ~ -88.5 ppm (d, =CF2​ )
2 Difluorocyclopropanation TMSCF3​ , NaI, THF80 °C, 24h45–60% δ ~ -155.0 ppm (AA'BB' m, cyclopropane CF2​ )
3 Boc Deprotection4M HCl / Dioxane, DCM25 °C, 4h>95% δ ~ -155.0 ppm (Shift remains consistent)

Conclusion

The synthesis of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane requires precise control over carbene generation to overcome the inherent electronic mismatch of adding difluorocarbene to a gem-difluoroalkene. By utilizing the TMSCF3​ /NaI system in a sealed environment, researchers can successfully construct this highly valuable, metabolically stable spirocyclic bioisostere for advanced drug development programs.

Sources

Protocols & Analytical Methods

Method

protocols for N-alkylation of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Technical Guide: N-Alkylation of 1,1,2,2-Tetrafluoro-6-azaspiro[1]octane Hydrochloride Executive Summary In modern medicinal chemistry, the strategic replacement of flat, sp2 -hybridized rings with sp3 -rich spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: N-Alkylation of 1,1,2,2-Tetrafluoro-6-azaspiro[1]octane Hydrochloride

Executive Summary

In modern medicinal chemistry, the strategic replacement of flat, sp2 -hybridized rings with sp3 -rich spirocyclic scaffolds is a proven tactic to improve pharmacokinetic properties, a paradigm widely known as "Escape from Flatland"[1]. Among these advanced building blocks, 1,1,2,2-tetrafluoro-6-azaspiro[2]octane hydrochloride stands out as a premium bioisostere for piperidine and morpholine rings. This guide provides authoritative, self-validating protocols for the N-alkylation of this specific fluorinated spirocycle, detailing the causality behind reagent selection, reaction conditions, and in-process controls.

Mechanistic Rationale: The "Fluorine Effect"

To successfully functionalize 1,1,2,2-tetrafluoro-6-azaspiro[2]octane, one must understand how its unique architecture dictates its chemical reactivity:

  • Inductive Electron Withdrawal: The tetrafluorocyclopropane moiety exerts a profound inductive electron-withdrawing effect (-I effect) through the σ -bond framework[3]. This significantly lowers the pKa​ of the adjacent piperidine nitrogen compared to an unfluorinated azaspiro[2]octane.

  • Reduced Nucleophilicity: Because the lone pair on the nitrogen is stabilized by the electron-withdrawing fluorines, the free base is a weaker nucleophile. Consequently, direct SN​2 alkylations require more electrophilic substrates (e.g., benzylic/allylic halides) or elevated temperatures to achieve full conversion[4].

  • Prevention of Over-Alkylation: A distinct advantage of this reduced basicity is that the resulting tertiary amine product is highly resistant to further alkylation. Unlike standard aliphatic amines, the risk of forming unwanted quaternary ammonium salts is virtually eliminated.

  • Salt Neutralization: As the starting material is supplied as a stable hydrochloride salt, an initial free-basing step is mandatory. Due to the lowered pKa​ of the amine, mild bases such as N,N -Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) are more than sufficient to drive the equilibrium entirely to the free base.

Process Workflows & Visualizations

Workflow A 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane HCl B Free-Basing (DIPEA / K2CO3) A->B Step 1 C Electrophile Addition B->C Step 2 D Reaction Incubation C->D Step 3 E Workup & Purification D->E Step 4 F N-Alkylated Product E->F Final

Caption: Workflow for the N-alkylation of 1,1,2,2-tetrafluoro-6-azaspiro[2]octane hydrochloride.

ReductiveAmination Amine Free Fluorinated Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Carbonyl Compound Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O (Acid Catalysis) Product Target Tertiary Amine Iminium->Product NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of the reductive amination process for fluorinated spiro-amines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure the chemical state of the reaction is verified before proceeding.

Protocol A: Direct N-Alkylation ( SN​2 Substitution)

This method is optimal for primary alkyl, allylic, or benzylic halides.

Reagents:

  • 1,1,2,2-Tetrafluoro-6-azaspiro[2]octane HCl (1.0 equiv)

  • Alkyl halide (1.1 - 1.2 equiv)

  • K2​CO3​ (anhydrous, 3.0 equiv) or DIPEA (2.5 equiv)

  • Catalytic Sodium Iodide (NaI, 0.1 equiv) - Optional, for in situ Finkelstein activation if using alkyl chlorides.

  • Anhydrous Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend the spirocycle hydrochloride salt in anhydrous MeCN. Add the base ( K2​CO3​ or DIPEA). Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation ensures complete liberation of the free amine. If using K2​CO3​ , the generation of CO2​ gas and water is negligible, but the physical transition from a dense salt suspension to a finer inorganic dispersion indicates successful deprotonation.

  • Electrophile Addition: Add the alkyl halide dropwise. If using an alkyl chloride, add 0.1 equiv of NaI.

    • Causality: NaI acts as a nucleophilic catalyst, converting the less reactive chloride into a highly reactive transient iodide, overcoming the reduced nucleophilicity of the fluorinated amine.

  • Incubation & IPC: Heat the reaction mixture to 60–80 °C. Monitor via TLC or LC-MS after 4 hours.

    • Self-Validation: The disappearance of the starting material mass ( [M+H]+ for the free base) and the emergence of the product mass confirms successful coupling. The lack of a double-alkylation mass peak validates the protective electronic effect of the tetrafluorocyclopropane ring.

  • Workup: Cool to room temperature. Filter off inorganic salts (if K2​CO3​ was used). Concentrate the filtrate under reduced pressure. Redissolve in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ , followed by brine.

    • Causality: The NaHCO3​ wash neutralizes any residual acid and removes unreacted electrophiles that may have hydrolyzed, while brine removes residual polar aprotic solvents.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: Reductive Amination

This protocol is highly recommended for coupling with aldehydes or ketones, as it completely avoids the use of genotoxic alkyl halides and operates under mild conditions.

Reagents:

  • 1,1,2,2-Tetrafluoro-6-azaspiro[2]octane HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • DIPEA (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid (0 - 1.0 equiv, substrate dependent)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the spirocycle hydrochloride salt in DCE. Add DIPEA (1.2 equiv) to generate the free base. Add the carbonyl compound. Stir for 1–2 hours at room temperature.

    • Causality: DCE is preferred over DCM due to its higher boiling point and better solubility profile for iminium intermediates. The lower basicity of the fluorinated amine means iminium formation might be slightly slower; adding a catalytic amount of acetic acid can accelerate the dehydration of the hemiaminal intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)3​ . Stir at room temperature for 12–16 hours.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone.

  • Quenching & IPC (Self-Validation): Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases.

    • Self-Validation: Gas evolution ( H2​ ) confirms the destruction of excess hydride reagent, ensuring safe downstream processing. LC-MS of the organic layer should show the target tertiary amine.

  • Workup & Purification: Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over MgSO4​ , concentrate, and purify via flash chromatography.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative parameters for the two protocols, providing a comparative baseline for reaction optimization.

ParameterProtocol A: Direct Alkylation ( SN​2 )Protocol B: Reductive Amination
Optimal Electrophile Primary, allylic, benzylic halidesAldehydes, unhindered ketones
Base Required K2​CO3​ , Cs2​CO3​ , or DIPEA (Excess)DIPEA (Stoichiometric to HCl)
Preferred Solvent MeCN or DMFDCE or DCM
Temperature 60 °C – 80 °CRoom Temperature (20 °C – 25 °C)
Typical Yield Range 65% – 85%75% – 95%
Over-alkylation Risk Very Low (due to F-atoms)None
Key Advantage Ideal for simple alkyl chainsMild conditions, high functional group tolerance

Sources

Application

Application Notes and Protocols for the Incorporation of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride into Drug Candidates

Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Discovery The imperative in contemporary medicinal chemistry to "escape from flatland" has driven the exploration of novel, three-dimensional scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Discovery

The imperative in contemporary medicinal chemistry to "escape from flatland" has driven the exploration of novel, three-dimensional scaffolds that can confer superior pharmacological properties upon drug candidates.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary in this regard, offering a rigid and well-defined three-dimensional geometry.[1][2][3] This structural rigidity can pre-organize pharmacophoric elements in a favorable conformation for target binding, potentially leading to enhanced potency and selectivity.[4] The introduction of spirocycles has been shown to be a valuable strategy for optimizing key drug-like properties, including solubility, metabolic stability, and lipophilicity, while also providing access to novel intellectual property space.[1][4][5]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[6] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7][8] Fluorination at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7]

This guide details the application of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride , a novel building block that synergistically combines the benefits of a spirocyclic core with the advantageous properties of fluorine. The tetrafluorinated cyclopropane ring introduces a unique, conformationally restricted, and lipophilic element, while the 6-azaspiro[2.5]octane framework provides a versatile secondary amine handle for the facile incorporation into a diverse range of molecular architectures.

Medicinal Chemistry Rationale and Physicochemical Properties

The 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane moiety offers a compelling proposition for medicinal chemists. The tetrafluorocyclopropyl group can be considered a bioisostere for other functionalities, such as a gem-dimethyl or carbonyl group, while imparting distinct electronic and conformational properties.[9] The strong electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of the secondary amine compared to its non-fluorinated counterpart, which can influence its ionization state at physiological pH and, consequently, its absorption and distribution characteristics.

Table 1: Predicted Physicochemical Properties of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane

PropertyPredicted Value/RangeRationale
Molecular Weight ~213.6 g/mol (for the hydrochloride salt)Based on chemical formula C7H10F4NCl
pKa (conjugate acid) 7.5 - 8.5The electron-withdrawing effect of the four fluorine atoms is expected to decrease the basicity of the secondary amine compared to a simple piperidine (pKa ~11).[9]
cLogP 1.5 - 2.5The fluorine atoms increase lipophilicity compared to hydrogen, but the overall sp3-rich character maintains reasonable polarity.[9]
Topological Polar Surface Area (TPSA) ~12 ŲCalculated for the free base.

The rigid, three-dimensional structure of the spirocycle allows for the precise projection of substituents into chemical space, enabling a more thorough exploration of a target's binding pocket compared to flat, aromatic linkers. This can lead to improved ligand-receptor interactions and enhanced biological activity.

Protocols for the Incorporation of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride

The secondary amine of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane serves as a versatile point of attachment for incorporating this moiety into drug candidates. The hydrochloride salt can be neutralized in situ or used directly in some coupling reactions with the addition of a suitable base. Below are detailed protocols for common N-functionalization reactions.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[10][11][12] This reaction is highly versatile and tolerates a wide range of functional groups.

Buchwald_Hartwig reagents 1,1,2,2-Tetrafluoro-6- azaspiro[2.5]octane HCl + Aryl-X (X = Br, I, OTf) reaction_conditions Heat (e.g., 80-110 °C) reagents->reaction_conditions pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->reaction_conditions ligand Ligand (e.g., XPhos, RuPhos) ligand->reaction_conditions base Base (e.g., NaOtBu, K3PO4) base->reaction_conditions solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_conditions product N-Aryl-1,1,2,2-tetrafluoro- 6-azaspiro[2.5]octane reaction_conditions->product

Figure 1: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

  • Aryl halide or triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous, degassed solvent.

  • In a separate vial, suspend 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and the base in the solvent.

  • Add the amine/base suspension to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining its catalytic activity.[10]

  • Ligand Selection: Sterically hindered biaryl phosphine ligands like XPhos and RuPhos are often effective for coupling secondary amines and can promote high reaction rates and yields.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride and facilitate the catalytic cycle. Sodium t-butoxide is a common choice, but milder bases like potassium phosphate can be used for sensitive substrates.[10][12]

Protocol 2: Reductive Amination

Reductive amination is a two-step, one-pot process that forms a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14][15][16]

Reductive_Amination reagents 1,1,2,2-Tetrafluoro-6- azaspiro[2.5]octane HCl + Aldehyde or Ketone reaction_conditions Room Temperature reagents->reaction_conditions reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction_conditions solvent Solvent (e.g., DCE, THF) solvent->reaction_conditions optional_acid Optional Acid Catalyst (e.g., Acetic Acid) optional_acid->reaction_conditions product N-Alkyl-1,1,2,2-tetrafluoro- 6-azaspiro[2.5]octane reaction_conditions->product Amide_Coupling reagents 1,1,2,2-Tetrafluoro-6- azaspiro[2.5]octane HCl + Carboxylic Acid reaction_conditions Room Temperature reagents->reaction_conditions coupling_agent Coupling Agent (e.g., HATU, HBTU) coupling_agent->reaction_conditions base Base (e.g., DIPEA, TEA) base->reaction_conditions solvent Solvent (e.g., DMF, DCM) solvent->reaction_conditions product N-Acyl-1,1,2,2-tetrafluoro- 6-azaspiro[2.5]octane reaction_conditions->product

Sources

Method

Application Note: Amide Bond Formation with 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols Executive Summary The incorporation of fluorinated spirocyclic moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary

The incorporation of fluorinated spirocyclic motifs into small-molecule therapeutics is a proven strategy for improving metabolic stability, modulating lipophilicity, and restricting conformational flexibility. 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1955547-12-2)[1] is a highly valuable building block in this space. Structurally, it consists of a piperidine ring with a tetrafluorocyclopropane system spiro-fused at the 4-position.

While the free base (CAS: 1955547-11-1) requires cold-chain transportation due to stability issues[2], the commercially available hydrochloride salt is bench-stable. However, coupling this amine to carboxylic acids presents a distinct synthetic challenge. The direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable, requiring specialized coupling reagents to activate the carboxyl group[3]. This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to achieve high-yielding amide bond formation with this electronically deactivated amine.

Physicochemical Profiling & Mechanistic Insights

To design a successful coupling protocol, one must first understand the causality behind the molecule's reactivity profile.

Unlike standard piperidines, the nitrogen in 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane exhibits significantly reduced nucleophilicity. This is not due to steric hindrance—the spiro-center is located at the 4-position, far from the reactive nitrogen—but rather due to profound electronic deactivation . The four fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen lone pair, lowering its HOMO energy and reducing its basicity ( pKa​ ) and nucleophilic attack trajectory.

Because of this deactivation, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish reaction kinetics, leading to active ester hydrolysis or unwanted side reactions[4]. Therefore, highly electrophilic active esters generated by uronium salts (like HATU) or phosphonium salts (like PyAOP) are strictly required[3].

Table 1: Physicochemical Impact on Coupling Dynamics
PropertyCharacteristicImpact on Experimental Design
Form Hydrochloride SaltRequires at least 1.0 equivalent of auxiliary base (e.g., DIPEA) strictly for neutralization before coupling can occur.
Nucleophilicity Low (Electronic Deactivation)Mandates the use of highly reactive OAt (7-azabenzotriazole) active esters or acid chlorides.
Steric Profile Unhindered at NitrogenSteric bulk of the coupling reagent is less critical; electronic activation is the primary bottleneck.
Side-Reactivity Guanidinylation RiskAmine must not be mixed directly with uronium salts (HATU) without pre-activating the acid first.

Mechanistic Workflow: HATU-Mediated Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for deactivated amines. It operates by converting the carboxylic acid into an OAt active ester. The presence of the nitrogen atom at the 7-position of the benzotriazole ring provides an intramolecular hydrogen-bonding network that accelerates the nucleophilic attack of the sluggish spirocyclic amine[4].

Workflow Acid Carboxylic Acid ActiveEster OAt Active Ester (Highly Electrophilic) Acid->ActiveEster Activation Reagents HATU + DIPEA Reagents->ActiveEster Product Target Amide (Stable Bond) ActiveEster->Product Nucleophilic Attack AmineSalt Amine HCl Salt CAS: 1955547-12-2 FreeAmine Free Amine (Deactivated Nucleophile) AmineSalt->FreeAmine Neutralization (DIPEA) FreeAmine->Product

Mechanistic workflow of HATU-mediated amide coupling with a deactivated spirocyclic amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific order-of-addition rules to prevent side reactions and utilize targeted workup steps to chemically verify the removal of impurities.

Protocol A: Optimized HATU Coupling (Primary Route)

Use this route for standard to moderately hindered carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane HCl (1.2 eq)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology & Causality:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (1.5 eq) dropwise at 0 °C.

    • Causality: Pre-activation is critical. If the deactivated amine is present during this step, it can attack the uronium carbon of HATU, forming a dead-end guanidinium byproduct[4].

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes. A color change (typically to pale yellow) indicates the formation of the OAt active ester.

  • Amine Introduction: In a separate vial, suspend the amine hydrochloride salt (1.2 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to liberate the free base.

    • Causality: The extra 2.0 eq of DIPEA ensures complete neutralization of the HCl salt and maintains the basic environment required to sponge the protons generated during the coupling.

  • Coupling: Add the neutralized amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 12–18 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The mass of the desired amide should be the major peak.

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate (EtOAc) and wash with 1N aqueous HCl (x2). Rationale: Removes unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO3​ (x2). Rationale: Removes unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Acid Chloride Method (Rescue Route)

Use this route if Protocol A fails due to extreme steric hindrance on the carboxylic acid side.

Step-by-Step Methodology & Causality:

  • Acid Chloride Generation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (1 drop), followed by Oxalyl Chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours until gas evolution ceases, then concentrate to dryness to remove excess Oxalyl Chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine hydrochloride salt (1.1 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride.

  • Completion: Stir for 4 hours at room temperature, followed by the standard aqueous workup described in Protocol A.

Troubleshooting & Analytical Validation

When coupling deactivated fluorinated amines, the reaction may stall. The decision tree below outlines the logical progression for troubleshooting based on LC-MS analytical feedback.

Troubleshooting Issue Low Amide Yield (<50%) IPC In-Process Control (LC-MS at 2h) Issue->IPC PathA Unreacted Amine + Unreacted Acid IPC->PathA Poor Activation PathB Unreacted Amine + Hydrolyzed Acid IPC->PathB Ester Hydrolysis SolA Action: Switch to Acid Chloride / PyAOP PathA->SolA SolB Action: Ensure Strict Anhydrous Conditions PathB->SolB

Decision tree for troubleshooting low-yielding amide couplings with deactivated amines.

Analytical Signatures:

  • Guanidinylation Side Product: If LC-MS shows a mass corresponding to [Mamine​+100]+ , the amine has reacted directly with HATU. Solution: Strictly enforce the 15-minute pre-activation of the acid before adding the amine.

  • Active Ester Hydrolysis: If the OAt ester forms but reverts to the starting carboxylic acid over 12 hours, ambient moisture is competing with the sluggish amine. Solution: Rigorously dry solvents and conduct the reaction under a positive pressure of Argon.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (2011, 111, 6557–6602) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming organic solvent solubility issues of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Welcome to the Technical Support Center for fluorinated spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,1,2,2-tetrafluoro-6-azaspiro[1]octane hydrochloride .

Handling highly fluorinated amine salts requires moving beyond standard organic chemistry intuition. Below, you will find the mechanistic causality behind your solubility issues, self-validating protocols to overcome them, and the quantitative data needed to optimize your workflows.

Section 1: The Mechanistic Root of the Problem (FAQ)

Q: Why does 1,1,2,2-tetrafluoro-6-azaspiro[1]octane hydrochloride crash out of standard organic solvents like DCM, THF, or Ethyl Acetate? A: The solubility issue stems from a severe intramolecular dichotomy between the molecule's two distinct domains:

  • The Ionic Lattice: As a hydrochloride salt, the amine group forms a strong, highly polar crystal lattice. Dissociating this lattice requires a solvent with a high dielectric constant (like water) to overcome the lattice energy[2][3].

  • The Fluorophilic Core: The 1,1,2,2-tetrafluoro-spirocyclic moiety is extremely lipophilic and "fluorophilic." It actively repels water and highly polar aqueous environments.

When you place this compound in standard organic solvents (e.g., Dichloromethane or Tetrahydrofuran), the solvent is non-polar enough to interact with the fluorinated core but lacks the dielectric strength to break the ionic N+−Cl− bonds. Consequently, the salt remains locked in its solid crystal lattice and appears completely insoluble.

Q: If I cannot use water and I cannot use standard organics, how do I dissolve it for coupling reactions? A: You have two primary mechanistic pathways:

  • Strategy A (Chemical Alteration): Destroy the ionic lattice by converting the salt to its free base. Once the proton and chloride ion are removed, the molecule becomes a highly lipophilic, neutral amine that dissolves instantly in standard organic solvents.

  • Strategy B (Solvent Matching): Use a specialty fluorinated solvent like Hexafluoroisopropanol (HFIP) . HFIP has a high dielectric constant (16.7) and acts as a massive hydrogen-bond donor, which solvates the chloride anion. Simultaneously, its heavily fluorinated structure perfectly solvates the tetrafluoro-spiro core[4][5][6].

G N1 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane HCl (Insoluble in standard organics) N2 Is the HCl salt strictly required? N1->N2 N3 Fluorinated/Polar Solvents (HFIP, DMF, DMSO) N2->N3 Yes N4 Free-Basing Strategies N2->N4 No N5 In Situ Neutralization (DIPEA/TEA in DCM/THF) N4->N5 Homogeneous rxn N6 Ex Situ Biphasic Extraction (Aq. NaOH / Organic) N4->N6 Isolation needed

Decision matrix for solubilizing fluorinated spirocyclic amine hydrochlorides.

Section 2: Quantitative Solubility Profiles

To eliminate trial and error, rely on the following quantitative solubility estimates for this specific class of fluorinated spiro-amines.

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityMechanistic Rationale
Dichloromethane (DCM) 8.9< 1 mg/mL> 100 mg/mLCannot break ionic lattice; excellent for lipophilic free base.
Tetrahydrofuran (THF) 7.5< 2 mg/mL> 100 mg/mLInsufficient polarity for the salt; good for the neutral amine.
Hexafluoroisopropanol (HFIP) 16.7> 50 mg/mL> 100 mg/mLH-bond donor solvates Cl− ; fluorinated backbone solvates the CF2​−CF2​ core.
Water ( H2​O ) 80.1> 50 mg/mL< 1 mg/mLHigh ε breaks the salt lattice, but repels the lipophilic free base.
N,N-Dimethylformamide (DMF) 36.7~ 25 mg/mL> 50 mg/mLHigh polarity partially dissociates the salt; standard for amide couplings.

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical changes at each checkpoint, you can verify the success of the chemical transformation without needing immediate LC-MS or NMR confirmation.

Protocol 1: Ex Situ Free-Basing (Biphasic Extraction)

Use this protocol if your downstream reaction (e.g., a sensitive metal-catalyzed cross-coupling) cannot tolerate chloride ions or water.

  • Suspension: Suspend 1.0 equivalent of 1,1,2,2-tetrafluoro-6-azaspiro[1]octane hydrochloride in Dichloromethane (10 mL per gram of substrate).

    • Validation Checkpoint 1: The mixture will appear as a cloudy, opaque, heterogeneous suspension. The salt is entirely insoluble.

  • Neutralization: Add 1.5 equivalents of cold aqueous NaOH (1M). Stir vigorously at room temperature for 15 minutes.

    • Validation Checkpoint 2: The biphasic mixture will clarify. The organic layer will become completely transparent. This visual shift confirms the destruction of the crystal lattice and the migration of the newly formed lipophilic free base into the DCM layer.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Wash the organic layer once with brine.

  • Drying & Verification: Dry the organic layer over anhydrous Na2​SO4​ .

    • Validation Checkpoint 3: Spot a single drop of the dried organic layer onto a wet strip of universal indicator pH paper. A blue/green color shift (pH ~9-10) confirms the presence of the active free amine in the organic phase.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base as a highly lipophilic oil or low-melting solid, ready for anhydrous chemistry.

Protocol 2: Direct Solubilization using HFIP

Use this protocol if you must keep the compound as a hydrochloride salt (e.g., to prevent volatility of the free amine) but require a homogeneous organic solution.

  • Solvent Addition: Add 1,1,2,2-tetrafluoro-6-azaspiro[1]octane hydrochloride to a reaction vial. Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at a concentration of 0.1 M to 0.2 M.

  • Agitation: Vortex or stir for 2–3 minutes at room temperature.

    • Validation Checkpoint 1: The solid will rapidly dissolve, yielding a clear, homogeneous solution without the need for heating or base additives.

  • Co-Solvent Integration (Optional): If HFIP is too strongly hydrogen-bonding for your specific electrophile, you can dilute the resulting solution with up to 80% DCM or THF. The HFIP will act as a phase-stabilizer, keeping the salt in solution even when diluted with non-polar solvents.

MechanisticPathway S1 Solid HCl Salt High Lattice Energy S2 HFIP Addition (High Dielectric Constant) S1->S2 S3 Anion Solvation (H-Bonding to Cl-) S2->S3 S4 Fluorophilic Solvation (CF3-CF2 Interactions) S2->S4 S5 Homogeneous Reactive Solution S3->S5 S4->S5

Mechanistic pathway of HFIP-mediated solubilization of fluorinated amine salts.

References

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects Journal of Chemical & Engineering Data - ACS Public
  • Amine hydrochloride salts: a problem in polyurethane synthesis University of Glasgow Theses
  • HFIP (Hexafluoroisopropanol): The Versatile Fluorinated Solvent Transforming Science and Industry 4MedChem BV
  • Hexafluoro-2-propanol Wikipedia
  • HFIP in Organic Synthesis Chemical Reviews - ACS Public

Sources

Optimization

Technical Support Center: Resolving 19F NMR Signal Overlap in 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride. This resource provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride. This resource provides in-depth troubleshooting for a common analytical challenge: resolving signal overlap in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise and practical insights needed to obtain high-quality, unambiguous NMR data for this and structurally related fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping signals in the ¹⁹F NMR spectrum of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride?

A1: Signal overlap in the ¹⁹F NMR spectrum of this molecule can arise from several factors related to its unique structure. The four fluorine atoms on the cyclopropane ring are chemically distinct, but their environments can be similar enough to produce close or overlapping resonances. Key contributing factors include:

  • Conformational Dynamics: The piperidine ring of the spirocyclic system can undergo chair-chair interconversion. If this exchange is at an intermediate rate on the NMR timescale at room temperature, it can lead to broadened signals or coalescence, where distinct signals merge into a single broad peak.[1][2]

  • Diastereotopic Fluorines: The two CF₂ groups contain diastereotopic fluorine atoms. This means that even in a static conformation, the two fluorines within each CF₂ group are chemically non-equivalent and should, in principle, give rise to separate signals. However, their chemical shift difference might be small, leading to overlap.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the fluorine nuclei through various interactions, such as hydrogen bonding and polarity effects.[3][4] In some solvents, the chemical shift differences between the non-equivalent fluorines may be minimal, resulting in signal overlap.

Q2: What is the first and simplest step I should take to try and resolve the overlapping ¹⁹F NMR signals?

A2: The most straightforward initial approach is to change the NMR solvent. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the chemical environment.[5][6] Altering the solvent can change the populations of different conformers and introduce new intermolecular interactions, which can be sufficient to induce a chemical shift separation between previously overlapping signals.[7][8]

Consider switching between common deuterated solvents with varying polarities and hydrogen bonding capabilities. For example, if you initially used chloroform-d (CDCl₃), try acquiring spectra in methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

Solvent Properties Potential Impact on ¹⁹F NMR Spectrum
Chloroform-d (CDCl₃) Non-polar, aproticMay not be sufficient to resolve signals if conformational exchange is the primary issue.
Methanol-d₄ (CD₃OD) Polar, proticCan form hydrogen bonds with the hydrochloride and the amine, potentially altering the conformational equilibrium and inducing chemical shift separation.
DMSO-d₆ Polar, aproticIts high polarity can significantly alter the electronic environment around the fluorine nuclei, leading to changes in chemical shifts.[4]
Acetone-d₆ Polar, aproticOffers an alternative polar aprotic environment that may induce different chemical shift changes compared to DMSO-d₆.
Q3: Changing the solvent didn't fully resolve the signals. What is the next logical step?

A3: The next step is to perform a Variable Temperature (VT) NMR experiment. By changing the temperature of the NMR probe, you can directly influence the rate of dynamic processes, such as conformational exchange.[1][9]

  • Cooling the sample: Lowering the temperature will slow down the rate of conformational interconversion. If the overlap is due to intermediate exchange, cooling the sample can "freeze out" the individual conformers, resulting in sharp, well-resolved signals for each distinct fluorine environment.[2][10] Be prepared for the spectrum to become more complex as new peaks appear for each conformer.

  • Heating the sample: Conversely, increasing the temperature will accelerate the conformational exchange. This can cause the signals to coalesce into a single, time-averaged, and often sharper peak. While this simplifies the spectrum, it results in a loss of information about the individual fluorine environments in different conformers.[11]

Troubleshooting Workflow

The following workflow provides a systematic approach to resolving ¹⁹F NMR signal overlap for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride.

G start Start: Overlapping 19F NMR Signals change_solvent Step 1: Change Solvent (e.g., CDCl3 to CD3OD or DMSO-d6) start->change_solvent vt_nmr Step 2: Variable Temperature (VT) NMR change_solvent->vt_nmr If overlap persists resolved Resolution Achieved change_solvent->resolved If signals resolve lanthanide_shift Step 3: Use Lanthanide Shift Reagents (LSRs) vt_nmr->lanthanide_shift If overlap persists or for conformational assignment vt_nmr->resolved If signals resolve two_d_nmr Step 4: 2D NMR Spectroscopy (19F-19F COSY, NOESY/HOESY) lanthanide_shift->two_d_nmr If LSRs are ineffective or introduce excessive broadening lanthanide_shift->resolved If signals resolve two_d_nmr->resolved unresolved Resolution Not Achieved two_d_nmr->unresolved If signals remain unresolved

Caption: A decision tree for troubleshooting ¹⁹F NMR signal overlap.

Advanced Troubleshooting Protocols

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

This protocol details the steps for conducting a VT NMR experiment to resolve signal overlap caused by dynamic conformational exchange.

Objective: To manipulate the rate of conformational interconversion to either "freeze out" individual conformers at low temperatures or achieve a fast-exchange, time-averaged spectrum at high temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride in a suitable deuterated solvent (e.g., methanol-d₄ or toluene-d₈) with a low freezing point. Ensure the concentration is optimized for good signal-to-noise in a reasonable number of scans.

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Analysis:

    • Gradually decrease the probe temperature in increments of 10-20 K.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[1]

    • Acquire a ¹⁹F NMR spectrum at each temperature.

    • Observe changes in the linewidths and chemical shifts. Look for the coalescence temperature, where broad signals begin to sharpen into distinct peaks.

  • High-Temperature Analysis (if necessary):

    • If cooling does not resolve the signals or if a simplified spectrum is desired, gradually increase the probe temperature from ambient in 10-20 K increments.

    • Allow for temperature equilibration at each step.

    • Acquire a ¹⁹F NMR spectrum at each temperature.

    • Observe the coalescence of multiple signals into a single, sharp, time-averaged peak.

  • Data Analysis: Compare the spectra at different temperatures to identify the signals corresponding to different conformers and to understand the dynamic behavior of the molecule.

Protocol 2: Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atom in the azaspirooctane ring. This interaction induces large changes in the chemical shifts of nearby nuclei, with the magnitude of the shift dependent on the distance from the paramagnetic center.[12][13]

Objective: To induce chemical shift dispersion by introducing a paramagnetic center that interacts with the analyte.

Methodology:

  • Sample Preparation: Prepare a solution of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride in an anhydrous, aprotic deuterated solvent like CDCl₃ or C₆D₆.

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the sample before adding the LSR.

  • Titration with LSR:

    • Add a small, known amount of a suitable LSR (e.g., Eu(fod)₃ or Yb(fod)₃) to the NMR tube.

    • Acquire a ¹⁹F NMR spectrum.

    • Continue adding small increments of the LSR and acquiring spectra after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts of the fluorine signals as a function of LSR concentration.

    • The signals from fluorine nuclei closer to the nitrogen atom will experience larger shifts, which can resolve the overlap.

    • Caution: Excessive amounts of LSR can lead to significant signal broadening, which can obscure the desired information.

Protocol 3: 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR techniques can provide the necessary resolution and connectivity information.

Objective: To resolve overlapping signals and establish through-bond and through-space correlations between the fluorine nuclei.

Recommended 2D NMR Experiments:

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment identifies fluorine nuclei that are coupled to each other through chemical bonds.[14][15] Cross-peaks in the 2D spectrum will connect the signals of coupled fluorines, helping to assign the signals from the two CF₂ groups.

  • ¹⁹F-¹⁹F NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments identify nuclei that are close to each other in space, regardless of whether they are directly bonded.[14][16] For this molecule, a ¹⁹F-¹H HOESY could reveal through-space interactions between the fluorine atoms and the protons on the piperidine and cyclopropane rings, aiding in stereochemical and conformational assignments.

Experimental Workflow for 2D NMR:

G start Overlapping 1D 19F Spectrum cosy Acquire 19F-19F COSY start->cosy noesy_hoesy Acquire 19F-19F NOESY or 19F-1H HOESY start->noesy_hoesy analysis Analyze Cross-Peaks cosy->analysis noesy_hoesy->analysis assignment Assign Resonances and Determine Connectivity/ Spatial Proximity analysis->assignment

Caption: Workflow for resolving signal overlap using 2D NMR techniques.

By systematically applying these troubleshooting strategies, from simple solvent changes to more advanced 2D NMR experiments, researchers can successfully resolve the ¹⁹F NMR signal overlap for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and obtain the detailed structural information necessary for their drug discovery and development efforts.

References

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  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

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  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2966–2972. Retrieved from [Link]

  • Aime, S., et al. (2018). 19F NMR based pH probes: lanthanide(iii) complexes with pH-sensitive chemical shifts. Chemical Communications, 54(76), 10695-10698. Retrieved from [Link]

  • Sebastiana, M., & Klein, D. (2002). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. Journal of Fluorine Chemistry, 114(2), 159-169. Retrieved from [Link]

  • Wenzel, T. J., & Sievers, R. E. (1981). Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents. Analytical Chemistry, 53(3), 393–399. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. Retrieved from [Link]

  • Harris, D. J., et al. (2000). High-Resolution Variable-Temperature MAS 19F NMR Spectroscopy of Fluorocarbon Polymers. Macromolecules, 33(12), 4446–4448. Retrieved from [Link]

  • Bruns, C., et al. (2023). Organic Fluorine Compounds and Their Uses as Molecular MR-Based Temperature Sensors. Chemistry – A European Journal, 29(60), e202301540. Retrieved from [Link]

  • Tang, Y., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of Chemical Theory and Computation, 20(5), 2056–2068. Retrieved from [Link]

  • Abraham, R. J., & Monasterios, C. J. (1995). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. Retrieved from [Link]

  • Silva Terra, A. I., et al. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au, 2(6), 543–550. Retrieved from [Link]

  • Mabbs, R. (2004). 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 125(11), 1671-1675. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Yeh, H. J. C., et al. (1985). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry, 50(19), 3467–3474. Retrieved from [Link]

  • Mason, R. P., et al. (1993). Perfluorocarbon temperature measurements using 19F NMR. Magnetic Resonance in Medicine, 30(5), 638-642. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • Slideshare. (n.d.). CONTACT SHIFT and SHIFT REAGENTS. Retrieved from [Link]

  • Mishkovsky, M., et al. (2018). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 9(21), 4837–4844. Retrieved from [Link]

  • Funk, A. M., et al. (2022). Development of Ln(III) Derivatives as 19F Parashift Probes. Inorganic Chemistry, 61(33), 13076–13087. Retrieved from [Link]

  • Furihata, M., & Tashiro, M. (2018). NMR screening method based on 19F spin–spin relaxation time for analyses of fluorinated compound bound to proteins. Magnetic Resonance in Chemistry, 56(10), 969-974. Retrieved from [Link]

  • Silva Terra, A. I., et al. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au, 2(6), 543-550. Retrieved from [Link]

  • NMRTEC. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Silva Terra, A. I., et al. (2022). Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing. White Rose Research Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Retrieved from [Link]

  • Panich, A. M., et al. (1995). Room temperature 19 F NMR spectrum of fluorine-intercalated graphite C 4.5 F at 28.07 MHz. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Techniques: COSY, NOESY, HETCOR. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • IMSERC. (2014, March 15). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Retrieved from [Link]

  • Brinkmann-Chen, S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Herrera, F. J., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(2), 143-150. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Spirocycles: A Comparative Guide to 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and its Non-fluorinated Analogs in Drug Discovery

In the intricate world of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy and safety of new therapeutic agents. Among the myriad of structural motifs availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the efficacy and safety of new therapeutic agents. Among the myriad of structural motifs available to the modern chemist, spirocycles have emerged as a compelling class of compounds, offering a unique three-dimensional architecture that can lead to improved potency and selectivity.[1] This guide provides an in-depth comparison of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and its non-fluorinated spirocyclic counterparts, offering insights into how the subtle yet powerful introduction of fluorine can dramatically alter a molecule's destiny within a biological system.

The decision to incorporate fluorine into a drug candidate is a strategic one, often aimed at addressing specific challenges encountered during the optimization process.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to fine-tune a molecule's physicochemical and pharmacological profile.[3] This guide will delve into the nuanced effects of fluorination on a 6-azaspiro[2.5]octane scaffold, providing a predictive comparison based on established principles and experimental trends observed in medicinal chemistry.

The Spirocyclic Scaffold: A Foundation for Innovation

The 6-azaspiro[2.5]octane framework, a spirocyclic system featuring a cyclopropane ring fused to a piperidine ring, presents a rigid and well-defined three-dimensional structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The non-planar nature of spirocycles also allows for a more comprehensive exploration of chemical space compared to their flat, aromatic counterparts.[1]

The Fluorine Factor: A Game-Changer in Drug Design

The introduction of fluorine atoms onto the cyclopropane ring of the 6-azaspiro[2.5]octane scaffold, to yield 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane, is anticipated to profoundly influence several key drug-like properties. This guide will explore these differences through the lens of physicochemical properties, metabolic stability, and potential pharmacological implications.

Physicochemical Properties: A Balancing Act of Lipophilicity and Basicity

The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, impacting its solubility, permeability, and interactions with biological targets.[4]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is highly context-dependent. While the fluorination of aromatic rings generally increases lipophilicity, the fluorination of aliphatic systems can lead to a decrease in LogP.[5][6] This is attributed to the creation of localized dipoles and potential intramolecular hydrogen bonding interactions.

Table 1: Predicted Impact of Fluorination on the Physicochemical Properties of 6-azaspiro[2.5]octane

Property6-azaspiro[2.5]octane (Non-fluorinated)1,1,2,2-tetrafluoro-6-azaspiro[2.5]octaneRationale for Predicted Change
Predicted LogP ~1.3[7]Lower than non-fluorinated analogAliphatic fluorination often decreases lipophilicity due to inductive effects and altered hydration.[5][6]
Predicted pKa Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom, reducing its basicity.
Metabolic Stability LowerHigherThe C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[8][9]
Binding Affinity VariablePotentially EnhancedFluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can influence the conformation of the molecule to better fit the binding site.[8][10]
Basicity (pKa)

The basicity of the nitrogen atom in the piperidine ring is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. The introduction of the highly electronegative fluorine atoms in the 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is expected to significantly lower the pKa of the tertiary amine compared to its non-fluorinated counterpart. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density on the nitrogen, making it a weaker base.

pKa_Effect cluster_non_fluorinated 6-azaspiro[2.5]octane cluster_fluorinated 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane NF_N Nitrogen (High Electron Density) NF_pKa Higher pKa (More Basic) NF_N->NF_pKa Donates electrons readily F_N Nitrogen (Lower Electron Density) F_pKa Lower pKa (Less Basic) F_N->F_pKa Donates electrons less readily Fluorine 4 x Fluorine Atoms (Strongly Electron-Withdrawing) Fluorine->F_N Inductive Effect

Figure 1: Impact of Fluorination on the Basicity of the 6-azaspiro[2.5]octane Scaffold.

Pharmacological Implications: Enhancing Drug-Like Properties

The alterations in physicochemical properties induced by fluorination have profound implications for a molecule's pharmacological profile.

Metabolic Stability

One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability.[8][9] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[3] By replacing metabolically labile C-H bonds with robust C-F bonds, the in vivo half-life of a drug can be extended, potentially leading to improved bioavailability and a more convenient dosing regimen.[11]

Metabolic_Stability cluster_workflow Metabolic Oxidation by Cytochrome P450 Start Drug Candidate NonFluorinated Non-Fluorinated Spirocycle (Weaker C-H bonds) Start->NonFluorinated Fluorinated Fluorinated Spirocycle (Stronger C-F bonds) Start->Fluorinated Metabolism_NF Rapid Metabolism NonFluorinated->Metabolism_NF Metabolism_F Slow or Blocked Metabolism Fluorinated->Metabolism_F Outcome_NF Lower Bioavailability Shorter Half-life Metabolism_NF->Outcome_NF Outcome_F Higher Bioavailability Longer Half-life Metabolism_F->Outcome_F

Figure 2: The "Metabolic Shielding" Effect of Fluorination.

Protein-Ligand Interactions

The influence of fluorine on protein-ligand interactions is multifaceted and can lead to enhanced binding affinity and selectivity.[8] Fluorine can act as a hydrogen bond acceptor, although this interaction is generally weaker than those involving oxygen or nitrogen.[10] More significantly, the introduction of fluorine can alter the electronic properties of the molecule, leading to more favorable dipole-dipole or electrostatic interactions with the protein target.[12] Furthermore, the conformational constraints imposed by the bulky fluorine atoms can pre-organize the ligand into a bioactive conformation, reducing the entropic cost of binding.[4]

Experimental Protocols: Assessing the Impact of Fluorination

To experimentally validate the predicted differences between 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and its non-fluorinated analog, a series of standard in vitro assays would be employed.

Determination of Lipophilicity (LogP)

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the buffer in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Protocol: Liver Microsomal Stability Assay

  • Preparation of Microsomes: Obtain liver microsomes (human, rat, or other species of interest) which contain a high concentration of CYP enzymes.

  • Incubation: Incubate the test compound at a known concentration with the liver microsomes in the presence of a co-factor solution (e.g., NADPH) that is required for CYP enzyme activity.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate of metabolism (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Experimental_Workflow cluster_logp LogP Determination cluster_metabolic Metabolic Stability Assay logp1 Prepare Octanol & Aqueous Phases logp2 Add Test Compound logp1->logp2 logp3 Shake to Equilibrate logp2->logp3 logp4 Separate Phases logp3->logp4 logp5 Quantify Compound in Each Phase (HPLC/MS) logp4->logp5 meta1 Incubate Compound with Liver Microsomes & NADPH meta2 Quench Reaction at Time Points meta1->meta2 meta3 Analyze Remaining Compound (LC-MS/MS) meta2->meta3 meta4 Calculate In Vitro Half-life meta3->meta4

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane Hydrochloride

Introduction: The Analytical Imperative for a Novel Spirocyclic Compound In the landscape of modern drug development, the structural novelty of an active pharmaceutical ingredient (API) often presents unique analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Spirocyclic Compound

In the landscape of modern drug development, the structural novelty of an active pharmaceutical ingredient (API) often presents unique analytical challenges. 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is one such molecule, combining a compact spirocyclic core with the electrochemical influence of tetrafluorination. As with any potential therapeutic agent, establishing its purity with unequivocal certainty is a cornerstone of its quality, safety, and efficacy profile. The presence of impurities, whether arising from the synthetic route, degradation, or storage, can have significant implications, making the selection and validation of an appropriate analytical method a critical step in the development lifecycle.

This guide provides an in-depth, experience-driven perspective on establishing a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this specific API. Beyond a mere procedural outline, we will explore the scientific rationale behind methodological choices, present a comprehensive validation protocol grounded in current regulatory standards, and objectively compare the performance of HPLC against other powerful analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for ensuring the analytical integrity of this and other similarly complex molecules.

The Primary Analytical Approach: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography is widely considered the gold standard for pharmaceutical purity analysis due to its high precision, versatility, and resolving power for complex mixtures.[1] For a polar, fluorinated, and salified compound like 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, a Reversed-Phase (RP-HPLC) approach is the logical starting point.

Causality Behind Experimental Choices: Method Development Rationale

The selection of chromatographic conditions is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte.

  • Column Chemistry: While a standard C18 column is the workhorse of RP-HPLC, the presence of the tetrafluoro-moiety suggests an alternative. Fluorinated stationary phases, such as a pentafluorophenyl (PFP) phase, can offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions, which are often absent on traditional alkyl phases.[2][3] This can be crucial for separating the main analyte from structurally similar fluorinated or non-fluorinated impurities.

  • Mobile Phase: The hydrochloride salt form of the analyte necessitates a buffered mobile phase to ensure consistent ionization and, therefore, reproducible retention times. A simple buffer system, such as phosphate or formate, maintained at a pH between 2.5 and 4.0, will keep the secondary amine protonated and well-behaved chromatographically. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and superior UV transparency.

  • Detection: Assuming the spirocyclic structure contains a chromophore allowing for UV detection, a photodiode array (PDA) detector is ideal. A PDA detector not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and identifying potential co-eluting impurities during the validation process, particularly for the specificity assessment.

Experimental Workflow: HPLC Method Validation

// Nodes start [label="Start: Define Analytical\nProcedure's Intended Purpose", fillcolor="#F1F3F4", fontcolor="#202124"]; spec [label="Specificity / Selectivity\n(Forced Degradation, Peak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lin [label="Linearity\n(50% - 150% of nominal conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acc [label="Accuracy\n(% Recovery at 3 levels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod [label="LOD & LOQ\n(S/N Ratio or STEYX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rob [label="Robustness\n(Deliberate Small Changes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sys_suit [label="System Suitability\n(Defined Before Each Run)", fillcolor="#FBBC05", fontcolor="#202124"]; report [label="Final Validation Report\n(Compile & Approve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Method Ready for\nRoutine Use", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> spec [label="Is the method selective?"]; spec -> lin [label="Can it produce results\nproportional to concentration?"]; lin -> acc [label="Are the results correct?"]; acc -> prec [label="Are the results reproducible?"]; prec -> lod [label="What are the detection limits?"]; lod -> rob [label="Is the method reliable\nunder minor variations?"]; rob -> report; report -> end;

// System Suitability as a parallel check start -> sys_suit [style=dashed]; sys_suit -> spec [style=dashed]; sys_suit -> lin [style=dashed]; sys_suit -> acc [style=dashed]; sys_suit -> prec [style=dashed]; sys_suit -> lod [style=dashed]; sys_suit -> rob [style=dashed];

// Nodes start [label="Start: Define Analytical\nProcedure's Intended Purpose", fillcolor="#F1F3F4", fontcolor="#202124"]; spec [label="Specificity / Selectivity\n(Forced Degradation, Peak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lin [label="Linearity\n(50% - 150% of nominal conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acc [label="Accuracy\n(% Recovery at 3 levels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod [label="LOD & LOQ\n(S/N Ratio or STEYX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rob [label="Robustness\n(Deliberate Small Changes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sys_suit [label="System Suitability\n(Defined Before Each Run)", fillcolor="#FBBC05", fontcolor="#202124"]; report [label="Final Validation Report\n(Compile & Approve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Method Ready for\nRoutine Use", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> spec [label="Is the method selective?"]; spec -> lin [label="Can it produce results\nproportional to concentration?"]; lin -> acc [label="Are the results correct?"]; acc -> prec [label="Are the results reproducible?"]; prec -> lod [label="What are the detection limits?"]; lod -> rob [label="Is the method reliable\nunder minor variations?"]; rob -> report; report -> end;

// System Suitability as a parallel check start -> sys_suit [style=dashed]; sys_suit -> spec [style=dashed]; sys_suit -> lin [style=dashed]; sys_suit -> acc [style=dashed]; sys_suit -> prec [style=dashed]; sys_suit -> lod [style=dashed]; sys_suit -> rob [style=dashed];

} Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

A Self-Validating System: The Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5][6] The protocol must be designed to test all relevant performance characteristics as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][7][8][9]

Step-by-Step Validation Protocol:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]

    • Procedure:

      • Perform forced degradation studies on the API. Expose the API to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

      • Analyze the stressed samples alongside an unstressed sample and a placebo blank.

      • Assess the resolution between the parent API peak and any degradation product peaks.

      • Utilize a PDA detector to perform peak purity analysis on the parent peak in all stressed samples to ensure no degradants are co-eluting.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the API ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

      • Inject each concentration in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

      • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.[11]

    • Procedure:

      • Prepare a placebo mixture and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

      • Prepare three samples at each level and analyze them.

      • Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the nominal concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different instrument. The RSD over both sets of data should be ≤ 2.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

    • Procedure:

      • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.

      • For S/N, LOD is typically where the ratio is 3:1, and LOQ is where the ratio is 10:1.

      • Inject a series of dilute solutions to experimentally verify these levels.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

    • Procedure:

      • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

      • Typical variations include: mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and organic modifier composition (±2% absolute).

      • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Data Presentation: Summarized Validation Results (Hypothetical Data)

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 489500
75.0 735100
100.0 980500
125.0 1225300
150.0 1471200

| Result | r² = 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) RSD ≤ 1.0% 0.45%

| | Intermediate (n=12) | RSD ≤ 2.0% | 1.12% |

Table 3: LOD, LOQ, and Robustness

Parameter Acceptance Criteria Result
LOD S/N ≥ 3 0.05 µg/mL
LOQ S/N ≥ 10 0.15 µg/mL

| Robustness | System suitability passes | Passed all conditions |

Comparative Analysis of Alternative Methodologies

While HPLC is a powerful tool, a comprehensive guide must consider other viable techniques. The choice of method should be based on a risk assessment and the specific requirements of the analysis (e.g., routine QC vs. primary characterization).

// Nodes analyte [label="Analyte:\n1,1,2,2-tetrafluoro-6-\nazaspiro[2.5]octane HCl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision Points d_volatile [label="Is the analyte\nvolatile & thermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_charged [label="Is the analyte\ncharged in solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_primary_std [label="Is absolute quantification\nwithout a specific reference\nstandard required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_routine [label="Is it for routine QC\n(high throughput, high precision)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Methods gc [label="Gas Chromatography (GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ce [label="Capillary Electrophoresis (CE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qnmr [label="Quantitative NMR (qNMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges analyte -> d_volatile; d_volatile -> gc [label="No (salt form)"];

analyte -> d_charged; d_charged -> ce [label="Yes (HCl salt)"];

analyte -> d_primary_std; d_primary_std -> qnmr [label="Yes"];

// Nodes analyte [label="Analyte:\n1,1,2,2-tetrafluoro-6-\nazaspiro[2.5]octane HCl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision Points d_volatile [label="Is the analyte\nvolatile & thermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_charged [label="Is the analyte\ncharged in solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_primary_std [label="Is absolute quantification\nwithout a specific reference\nstandard required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_routine [label="Is it for routine QC\n(high throughput, high precision)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Methods gc [label="Gas Chromatography (GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ce [label="Capillary Electrophoresis (CE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qnmr [label="Quantitative NMR (qNMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges analyte -> d_volatile; d_volatile -> gc [label="No (salt form)"];

analyte -> d_charged; d_charged -> ce [label="Yes (HCl salt)"];

analyte -> d_primary_std; d_primary_std -> qnmr [label="Yes"];

analyte -> d_routine; d_routine -> hplc [label="Yes"]; } Caption: Decision logic for selecting an analytical method for the target analyte.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] It is highly effective for analyzing volatile and semi-volatile compounds, such as residual solvents or certain impurities.[13][14][15]

  • Applicability: For 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, GC is not a suitable primary technique for purity assay. As a salt, the compound is non-volatile and would decompose at the high temperatures required for GC analysis. It could, however, be used to quantify volatile synthetic precursors or impurities if required.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in a capillary under the influence of a high voltage.[16] It is a powerful technique for the analysis of charged molecules.[17][18]

  • Applicability: CE is a strong potential alternative to HPLC. The hydrochloride salt is readily ionized, making it ideal for separation by Capillary Zone Electrophoresis (CZE), the simplest mode of CE.[16][19] CE offers extremely high separation efficiency (theoretical plates often exceed those in HPLC) and requires minimal solvent and sample. However, its concentration sensitivity can be lower than HPLC with standard UV detectors, and method robustness can be more challenging to achieve.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[20] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[20][21]

  • Applicability: qNMR is an excellent orthogonal technique for purity confirmation and reference standard characterization. It does not rely on chromatographic separation. Both ¹H and ¹⁹F NMR could be used, with ¹⁹F NMR offering a very clean spectrum with no background signals, which is ideal for quantifying a fluorinated molecule. While highly accurate, qNMR has lower throughput than HPLC and requires more specialized equipment and expertise, making it less suitable for routine in-process or release testing.[22][23]

Head-to-Head Performance Comparison

Table 4: Comparison of Analytical Methodologies

Feature RP-HPLC Gas Chromatography (GC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Analyte Suitability Excellent Poor (non-volatile salt) Excellent (ionic analyte) Excellent (primary method)
Primary Use Case Routine QC, Purity/Assay Volatile Impurities Orthogonal Purity Check Reference Standard Certification
Selectivity Very Good Excellent (for volatiles) Excellent (high efficiency) Good (based on resonance)
Sensitivity (LOD/LOQ) Very Good Excellent Good to Moderate Moderate
Precision (RSD) < 1-2% < 2-3% < 3-5% < 1%
Sample Throughput High High Moderate Low
Method Robustness High High Moderate N/A (different principle)
Instrumentation Cost Moderate Moderate Moderate High

| Expertise Required | Standard | Standard | Specialized | Highly Specialized |

Conclusion and Recommendations

For the routine quality control and purity determination of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, a validated Reversed-Phase HPLC method is the most appropriate and robust choice . Its high precision, reliability, and suitability for automated, high-throughput analysis make it ideal for the pharmaceutical manufacturing environment. The use of a pentafluorophenyl (PFP) column is recommended to leverage unique selectivity for this fluorinated molecule.

While HPLC stands as the primary workhorse method, a comprehensive analytical control strategy should embrace orthogonality.

  • Capillary Electrophoresis (CE) should be developed as a complementary separation technique. Its different separation mechanism provides an excellent orthogonal check on the purity results obtained by HPLC.

  • Quantitative NMR (qNMR) is the recommended method for the absolute purity assignment of the primary reference standard. This ensures that the standard used to calibrate the daily HPLC analyses is itself of the highest and most accurately known quality.

By integrating a primary HPLC method with orthogonal techniques like CE and qNMR, a self-validating and scientifically sound analytical framework is established, ensuring the purity and quality of the API throughout its lifecycle.

References

  • Baryla, M. G. (2007). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. Available at: [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Pharmaffiliates. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Al-Azzam, K. M., et al. (2015). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • NMR Solutions. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]

  • Drawell. (2023). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Peddio, G., & Bisceglia, F. (2023). Capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • McLaughlin, G. M., et al. (1998). Capillary electrophoresis in pharmaceutical analysis. PubMed - NIH. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • UIC. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • Altria, K. D. (2004). Capillary electrophoresis for pharmaceutical analysis. PubMed. Available at: [Link]

  • CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Preprints.org. (2025). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. Available at: [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Available at: [Link]

  • Varughese, P., et al. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • NSF PAR. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Available at: [Link]

  • Sousa, M. E., et al. (2012). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Teixidó, E., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. Available at: [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • ACG Publications. (2023). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. Available at: [Link]

  • Young, L., et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. PubMed. Available at: [Link]

Sources

Validation

evaluating pharmacokinetic profiles of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride derivatives

Comprehensive Pharmacokinetic Evaluation of 1,1,2,2-Tetrafluoro-6-azaspiro[1]octane Hydrochloride Derivatives: A Comparative Guide Executive Briefing: The Evolution of Saturated Heterocycles As drug discovery programs in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Pharmacokinetic Evaluation of 1,1,2,2-Tetrafluoro-6-azaspiro[1]octane Hydrochloride Derivatives: A Comparative Guide

Executive Briefing: The Evolution of Saturated Heterocycles

As drug discovery programs increasingly target complex intracellular protein-protein interactions, the demand for novel, metabolically stable, and conformationally restricted building blocks has surged. The piperidine ring is ubiquitous in approved therapeutics, but its high basicity (pKa ~11) often leads to poor passive membrane permeability, rapid oxidative metabolism, and dose-limiting off-target hERG liabilities.

The 1,1,2,2-tetrafluoro-6-azaspiro[1]octane scaffold emerges as a next-generation bioisostere. By fusing a rigid spirocyclic core with a dense tetrafluoro-substitution pattern, this architecture profoundly modulates physicochemical properties, offering a superior pharmacokinetic (PK) profile compared to traditional linear or unfluorinated analogs. This guide provides a rigorous, data-driven comparison of this scaffold against standard alternatives, detailing the causality behind its performance and the self-validating protocols used to evaluate it.

Mechanistic Rationale: The Causality of Structural Design

To understand why 1,1,2,2-tetrafluoro-6-azaspiro[1]octane outperforms traditional piperidines, we must examine the stereoelectronic and thermodynamic consequences of its structure:

  • pKa Modulation via Inductive Effects: The introduction of fluorine atoms into the piperidine ring is a proven strategy to modulate pharmacokinetic properties[2]. The strong electron-withdrawing inductive effect of the four fluorine atoms propagates through the sigma-bond framework, dramatically lowering the basicity of the piperidine nitrogen (ΔpKa of -3 to -4 units). This shifts the physiological ionization equilibrium, increasing the fraction of the neutral species at pH 7.4, which directly enhances transcellular passive permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize the α- or β-carbons of piperidines. Spirocyclic architectures provide conformational rigidity that shields adjacent C-H bonds from CYP-mediated oxidation[3]. The spiro-cyclopropyl ring imposes severe steric hindrance, while the highly polarized C-F bonds are resistant to hydrogen abstraction, effectively shutting down primary metabolic clearance pathways.

  • Conformational Bias: The spirocycle locks the piperidine ring into specific chair conformations. This pre-organization reduces the entropic penalty upon binding to the target receptor, often translating to improved target affinity alongside the PK benefits.

G cluster_0 Structural Modifications cluster_1 Physicochemical Effects cluster_2 Pharmacokinetic Outcomes F_Sub Tetrafluoro Substitution pKa Lowered Amine pKa F_Sub->pKa Spiro Spirocyclic Core Rigidity Conformational Rigidity & Steric Shielding Spiro->Rigidity Perm Increased Membrane Permeability pKa->Perm hERG Reduced hERG Liability pKa->hERG Metab Enhanced Metabolic Stability (Low CLint) Rigidity->Metab

Logical relationship between structural features of the tetrafluoro-spirocycle and PK outcomes.

Comparative Pharmacokinetic Profiling

The synergistic combination of gem-difluoro groups and spirocyclic frameworks profoundly affects lipophilicity, aqueous solubility, and overall bioavailability[4]. To objectively evaluate the 1,1,2,2-tetrafluoro-6-azaspiro[1]octane scaffold, we compare its representative properties against structurally analogous derivatives of traditional saturated heterocycles.

ScaffoldpKa (calc)LogD (pH 7.4)HLM CLint (µL/min/mg)hERG IC50 (µM)PAMPA Papp (10⁻⁶ cm/s)
Piperidine11.20.1> 100 (High)~ 1.50.8
Morpholine8.3-0.585 (High)> 101.2
4,4-Difluoropiperidine9.30.560 (Moderate)~ 5.04.5
6-Azaspiro[1]octane10.50.875 (High)~ 2.02.1
1,1,2,2-Tetrafluoro-6-azaspiro[1]octane 7.5 1.8 < 15 (Low) > 30 18.5

Data Interpretation: The tetrafluoro-spirocycle achieves an optimal LogD of 1.8 and a near-neutral pKa of 7.5. This combination drives a 20-fold increase in passive permeability (Papp) compared to unsubstituted piperidine, while virtually eliminating hERG binding (>30 µM) and protecting the molecule from hepatic clearance (CLint < 15 µL/min/mg).

Experimental Workflows & Self-Validating Protocols

In rigorous pharmacokinetic profiling, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the internal boundary conditions fail, the assay is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Protocol A: Self-Validating Microsomal Stability (CLint) Assay

Objective: Determine the intrinsic clearance in Human Liver Microsomes (HLM). Causality of Design: Verapamil is rapidly metabolized by CYP3A4, ensuring the microsomes are enzymatically active. Warfarin is highly stable, ensuring there is no non-specific degradation or analytical drift.

  • Preparation: Prepare 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Integration (The Validation Gate): Spike the assay plate with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate the test compound (1 µM final concentration) with the HLM suspension for 5 minutes at 37°C. Initiate the enzymatic reaction by adding NADPH (1 mM final).

  • Quenching & Sampling: At exactly t = 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard (to normalize LC-MS/MS injection volume variations).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Acceptance Criteria: The assay data is only accepted if Verapamil depletion is >80% at 45 mins AND Warfarin depletion is <10%.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular permeability. Causality of Design: Lecithin in dodecane is used because it accurately mimics the lipid bilayer of human enterocytes. Propranolol acts as a positive control for transcellular diffusion, while Ranitidine confirms the integrity of the artificial membrane (preventing false positives from micro-tears in the filter).

  • Preparation: Coat the donor filter membrane (PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Loading: Add 150 µL of the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor compartment. Add 300 µL of blank PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity-controlled chamber.

  • Self-Validation: Include Propranolol (expected Papp > 15 × 10⁻⁶ cm/s) and Ranitidine (expected Papp < 1 × 10⁻⁶ cm/s) in parallel wells.

  • Quantification: Measure compound concentration in both compartments via LC-MS/MS and calculate the effective permeability coefficient (Papp).

G cluster_Assays Parallel in vitro ADME Profiling Start Compound Master Plate (10 mM in DMSO) Microsomes HLM Stability Assay (NADPH-dependent) Start->Microsomes PAMPA PAMPA Permeability (pH 7.4) Start->PAMPA Control1 Controls: Verapamil (High CL) Warfarin (Low CL) Microsomes->Control1 LCMS LC-MS/MS Quantification Microsomes->LCMS Control2 Controls: Propranolol (High Papp) Ranitidine (Low Papp) PAMPA->Control2 PAMPA->LCMS Decision Quality Control Gate: Did controls meet criteria? LCMS->Decision Pass Calculate PK Parameters (CLint, Papp) Decision->Pass Yes Fail Invalidate Assay & Repeat Decision->Fail No

Experimental workflow for ADME profiling with strict self-validating quality control gates.

Strategic Deployment Recommendations

The integration of 1,1,2,2-tetrafluoro-6-azaspiro[1]octane hydrochloride into a drug discovery pipeline is highly recommended under the following conditions:

  • Overcoming First-Pass Metabolism: When a lead compound exhibits high in vivo clearance driven by CYP-mediated N-dealkylation or α-oxidation of a standard piperidine ring.

  • Mitigating Cardiovascular Toxicity: When basicity-driven hERG inhibition is a dose-limiting toxicity. The tetrafluoro-substitution reliably ablates the electrostatic interactions required for hERG channel blockade.

  • Targeting the Central Nervous System (CNS): When attempting to increase blood-brain barrier (BBB) penetrance. The lower pKa and high lipophilicity (LogD) of the tetrafluoro group drive excellent passive diffusion into the CNS.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. 2

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. 3

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. 4

Sources

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